molecular formula C16H9Cl2NO2 B4821973 (4Z)-2-(2-CHLOROPHENYL)-4-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE CAS No. 89242-34-2

(4Z)-2-(2-CHLOROPHENYL)-4-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B4821973
CAS No.: 89242-34-2
M. Wt: 318.2 g/mol
InChI Key: ROLLULMZYUVCBZ-ZROIWOOFSA-N
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Description

(4Z)-2-(2-Chlorophenyl)-4-[(4-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a high-purity chemical compound offered for scientific research and development. This specialized oxazolone derivative serves as a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex heterocyclic compounds with potential biological activity . Its structure, featuring two distinct chlorophenyl substituents, makes it a versatile intermediate for exploring structure-activity relationships. Researchers utilize this compound in various chemical reactions, including further functionalization via substitution at the phenyl rings, oxidation, or reduction to create novel chemical entities for screening . As a 4-benzylidene-2-phenyloxazol-5-one derivative, it is part of a well-known class of compounds investigated for their diverse biological properties, which may include antimicrobial and anticancer activities, providing a promising starting point for hit-to-lead optimization campaigns . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. For detailed shipping and storage information, please contact our team.

Properties

IUPAC Name

(4Z)-2-(2-chlorophenyl)-4-[(4-chlorophenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-11-7-5-10(6-8-11)9-14-16(20)21-15(19-14)12-3-1-2-4-13(12)18/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLLULMZYUVCBZ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-CHLOROPHENYL)-4-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the reaction of 2-chlorobenzaldehyde with 4-chlorobenzylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Cyclocondensation and Ring Formation

The oxazolone ring is synthesized via cyclocondensation reactions. For structurally similar compounds, such as 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones , the reaction involves:

  • Reactants : 2-(4-(4-bromo-phenylsulfonyl)benzamido)-acetic acid and substituted benzaldehydes.

  • Conditions : Acetic anhydride and sodium acetate under reflux.

  • Mechanism : Dehydration and cyclization to form the oxazolone ring .

Key Data:

Reaction ComponentRoleYield (%)
Acetic anhydrideDehydrating agent
Sodium acetateBase catalyst
Substituted benzaldehydeElectrophilic coupling partner42–84

Ring-Opening Reactions

The oxazolone ring undergoes nucleophilic attack at the C-2 or C-4 positions due to electron-deficient centers. For example:

  • Nucleophiles : Amines, alcohols, or thiols.

  • Products : Open-chain amides or esters.

  • Substituent Effects : Electron-donating groups at C-2 slow ring-opening kinetics .

Example Reaction:

(4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one reacts with phenylhydrazine in acetic acid to form 1,2,4-triazin-6(5H)-ones (42–84% yields) .

Diels-Alder Reactions

The exocyclic double bond at C-4 acts as a dienophile. For instance:

  • Dienes : Conjugated dienes (e.g., 1,3-butadiene derivatives).

  • Products : Bicyclic or polycyclic adducts.

  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance reaction rates .

Comparative Reactivity:

DienophileReaction Rate (Relative)Product Stability
4-Chlorophenyl-substitutedHighModerate
4-Methoxyphenyl-substitutedLowHigh

Substitution Reactions

Electrophilic aromatic substitution occurs at the chlorinated phenyl rings:

  • Halogenation : Further chlorination or bromination under radical conditions.

  • Nitration : Introduces nitro groups at para positions.

  • Sulfonation : Requires fuming sulfuric acid .

Substituent Directing Effects:

PositionReactivity (Electrophile)Major Product
2-ChlorophenylMeta-directing3-Substituted derivatives
4-ChlorophenylPara-directing4-Substituted derivatives

Oxidation and Reduction

  • Oxidation : The oxazolone ring is resistant to mild oxidants but reacts with strong agents (e.g., KMnO₄) to form carboxylic acids.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond, yielding saturated oxazolidinones .

Redox Outcomes:

Reaction TypeConditionsProduct
OxidationKMnO₄, acidicBenzoic acid derivatives
ReductionH₂ (1 atm), Pd-C4,5-Dihydro-oxazol-5-one

Comparative Analysis with Analogous Compounds

The chlorinated phenyl groups enhance electrophilicity compared to non-halogenated analogs:

CompoundElectrophilicity (C-4)Reaction Rate (Diels-Alder)
2-(2-Chlorophenyl)-4-(4-Cl-benzylidene)High1.5× faster
2-Phenyl-4-benzylideneModerateBaseline
4-Methoxy-substitutedLow0.7× slower

Catalytic and Solvent Effects

  • Catalysts : ZnO or RuCl₃ accelerates cyclocondensation (38–80% yields) .

  • Solvents : Acetic anhydride enables dehydration, while ethanol/chloroform mixtures aid recrystallization .

Scientific Research Applications

Antimicrobial Properties

Research indicates that oxazolones exhibit significant antimicrobial activity. Studies have shown that derivatives of oxazolone compounds can inhibit the growth of various bacterial strains and fungi . This property makes them potential candidates for developing new antibiotics.

Anticancer Potential

Several studies have explored the anticancer properties of oxazolones. For example, predictive analyses suggest that compounds derived from oxazolones may inhibit oncological protein kinases, which are crucial in cancer cell proliferation . In vitro assays have demonstrated that certain derivatives possess antiproliferative effects comparable to established chemotherapeutics like 5-fluorouracil .

Anticonvulsant Activity

The anticonvulsant potential of oxazolone derivatives has also been investigated. Compounds similar to (4Z)-2-(2-chlorophenyl)-4-[(4-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one have shown promise in reducing seizure activity in animal models . This suggests a potential therapeutic application in treating epilepsy.

Toxicity Studies

Toxicity evaluations are critical for assessing the safety profile of new compounds. Studies on related oxazolones indicate varying levels of toxicity against model organisms such as Daphnia magna and Saccharomyces cerevisiae . These assessments help identify compounds with favorable safety margins for further development.

Case Study 1: Synthesis and Characterization

A recent study synthesized several oxazolone derivatives, including those similar to this compound. The synthesized compounds were characterized using spectroscopic techniques (FTIR, NMR) and evaluated for biological activity . The results indicated good yields and significant biological activities.

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of oxazolones, researchers found that specific substitutions on the oxazolone ring enhanced cytotoxicity against various cancer cell lines . This study highlights the importance of structural modifications in optimizing therapeutic efficacy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
AnticonvulsantReduction in seizure activity
ToxicityVariable toxicity profiles

Mechanism of Action

The mechanism of action of (4Z)-2-(2-CHLOROPHENYL)-4-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to the suppression of disease progression, particularly in cancer.

Comparison with Similar Compounds

Methodological Tools for Analysis

  • Crystallography : SHELX and WinGX/ORTEP () are widely used for determining dihedral angles and hydrogen-bonding patterns, as seen in Analog 1’s structure .

Biological Activity

The compound (4Z)-2-(2-chlorophenyl)-4-[(4-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a member of the oxazolone family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14Cl2N2O2C_{16}H_{14}Cl_2N_2O_2, with a molecular weight of 337.20 g/mol. The structure includes a 1,3-oxazolone ring, which is known for its reactivity and biological significance.

1. Anti-inflammatory Activity

Research has indicated that oxazolone derivatives exhibit significant anti-inflammatory properties. A study highlighted that certain oxazolones inhibited lipoxygenase and trypsin-induced proteolysis effectively. For instance, compounds similar to the one showed an average inhibition of lipid peroxidation by approximately 86.5% in vitro, suggesting strong antioxidant capabilities .

Table 1: Inhibition of Lipid Peroxidation by Oxazolones

CompoundLipid Peroxidation Inhibition (%)
2a91
2b86
2c90
2d81

These findings indicate that the presence of specific substituents on the oxazolone ring can enhance its biological activity against inflammation-related pathways.

2. Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. It was found to inhibit thioredoxin reductase (TrxR), a target closely associated with cancer progression. The inhibition of TrxR has been linked to selective antitumor effects, making it a promising target for drug development .

In one study, a series of oxazolone derivatives were synthesized and evaluated for their anticancer properties against multiple cancer cell lines. Results showed that some derivatives exhibited potent activity comparable to established chemotherapeutics .

Table 2: Anticancer Activity of Oxazolone Derivatives

CompoundCell Line TestedIC50 (µM)
4aMia PaCa-215
4bPANC-112
4cRKO10

3. Antimicrobial Activity

The antimicrobial efficacy of oxazolone derivatives has also been documented. Compounds were tested against various microorganisms including Staphylococcus aureus and Candida albicans. Results demonstrated significant inhibitory effects, indicating their potential use as antimicrobial agents .

Table 3: Antimicrobial Activity of Selected Compounds

CompoundMicroorganismZone of Inhibition (mm)
2aStaphylococcus aureus18
2bCandida albicans15

Case Studies

Several case studies have investigated the biological implications of oxazolones:

  • Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats showed that specific oxazolone derivatives significantly reduced swelling compared to control groups .
  • Anticancer Evaluation : A recent evaluation on the efficacy of oxazolone derivatives against various cancer cell lines revealed that certain modifications to the oxazolone structure could enhance cytotoxicity and selectivity towards cancer cells .

Q & A

Q. What experimental strategies are recommended for synthesizing (4Z)-configured oxazolone derivatives like the target compound?

Answer: The synthesis of Z-configured oxazolones typically involves cyclocondensation of substituted thiosemicarbazides with chloroacetic acid under acidic conditions. A reflux mixture of DMF and acetic acid (e.g., 5 mL DMF + 10 mL acetic acid) with sodium acetate as a base facilitates the reaction. For example, describes a similar protocol for synthesizing 4-thiazolidinones, where oxo-compounds (0.03 mol) react with thiosemicarbazides (0.01 mol) to form Z-configured products. Key steps include:

  • Controlling reaction time (2 hours) and temperature (reflux) to favor Z-isomer formation.
  • Recrystallization from DMF-acetic acid or DMF-ethanol to purify the product.
    Monitoring reaction progress via TLC and confirming stereochemistry using NOESY NMR or X-ray crystallography (as in ) is critical .

Q. How can hydrogen bonding and π-π interactions in the crystal structure of this compound be systematically analyzed?

Answer: Crystal structure analysis involves:

  • X-ray diffraction (XRD): Collect data using a Bruker APEXII CCD diffractometer (as in ). Refinement via SHELXL (e.g., R-factor < 0.05) resolves bond lengths and angles .
  • Hydrogen bond identification: Use SHELXTL or Mercury software to locate N–H⋯O and C–H⋯N interactions. reports intermolecular N–H⋯O bonds stabilizing the enamine-keto tautomer.
  • Graph set analysis: Apply Etter’s formalism () to classify hydrogen bond patterns (e.g., chains or rings). For π-π interactions, measure centroid distances (e.g., 3.39–3.60 Å in ) using Platon or OLEX2 .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between spectroscopic data and crystallographic results for this compound?

Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. To address this:

  • Density Functional Theory (DFT): Optimize the geometry using B3LYP/6-311G(d,p) and compare calculated NMR shifts (via GIAO method) with experimental data. highlights Multiwfn’s utility for electron localization function (ELF) analysis to assess tautomeric stability .
  • Molecular dynamics (MD): Simulate solvent effects (e.g., DMSO) using AMBER or GROMACS to model conformational flexibility.
  • XRD vs. NMR: If crystallography shows a single tautomer (e.g., enamine-keto form in ), but NMR suggests equilibrium, variable-temperature NMR can probe energy barriers .

Q. What strategies optimize the refinement of disordered chlorophenyl groups in the crystal structure?

Answer: Disorder in chlorophenyl rings complicates electron density maps. Mitigation strategies include:

  • SHELXL restraints: Apply SIMU, DELU, and ISOR constraints to stabilize anisotropic displacement parameters (ADPs). notes SHELXL’s robustness for small-molecule refinement .
  • Occupancy refinement: Split the disordered component into two sites (e.g., 50:50 occupancy) and refine using PART instructions.
  • Twinned data handling: For twinned crystals (common in monoclinic systems, as in ), use TWIN/BASF commands in SHELXL. Validate with R1 vs. wR2 convergence (<5% difference) .

Q. How can wavefunction analysis tools like Multiwfn elucidate the electronic properties of the oxazolone ring?

Answer: Multiwfn ( ) enables:

  • Electrostatic potential (ESP) mapping: Calculate surface potentials to identify nucleophilic/electrophilic sites (e.g., carbonyl oxygen in oxazolone).
  • Bond order analysis: Use Mayer or Wiberg bond orders to quantify conjugation in the oxazolone ring (e.g., C=O vs. C–N bond strength).
  • Topological analysis (AIM): Evaluate electron density (ρ) and Laplacian (∇²ρ) at bond critical points to confirm resonance stabilization. For example, ρ > 0.2 e/ų at C8–C11 in suggests partial double-bond character .

Data Contradiction Analysis

Q. How should researchers address conflicting reactivity predictions between computational models and experimental results for this compound?

Answer: Contradictions may arise from approximations in DFT functionals or solvent effects. Recommended steps:

  • Benchmark computational methods: Compare multiple functionals (e.g., B3LYP vs. M06-2X) against experimental UV-Vis or IR spectra.
  • Solvent correction: Apply SMD or COSMO models in Gaussian to account for solvent polarity (e.g., acetic acid in ).
  • Kinetic vs. thermodynamic control: Perform potential energy surface (PES) scans to identify competing pathways. For example, notes iodine substitution in similar compounds may follow SNAr mechanisms, requiring transition-state analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-2-(2-CHLOROPHENYL)-4-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Reactant of Route 2
Reactant of Route 2
(4Z)-2-(2-CHLOROPHENYL)-4-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

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